4-Bromo-3-chloro-2-fluorobenzoic acid
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Overview
Description
4-Bromo-3-chloro-2-fluorobenzoic acid is a halogen substituted benzoic acid . It is a non-liquid crystalline carboxylic acid derivative .
Synthesis Analysis
This compound may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .Molecular Structure Analysis
The molecular formula of this compound is C7H3BrClFO2 . The InChI code is 1S/C7H3BrClFO2/c8-4-2-1-3 (7 (11)12)6 (10)5 (4)9/h1-2H, (H,11,12) .Chemical Reactions Analysis
4-Bromo-2-fluorobenzoic acid is a halogen substituted benzoic acid. It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .Physical and Chemical Properties Analysis
The molecular weight of this compound is 253.45 g/mol . The compound has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
4-Bromo-3-chloro-2-fluorobenzoic acid demonstrates interesting properties in the realm of organic synthesis. For instance, the compound is involved in regioselective ortho-lithiation processes, as evidenced by the deprotonation of fluoroarenes carrying chlorine or bromine, which leads to products adjacent to a fluorine atom (Mongin & Schlosser, 1996). This highlights its potential use in the selective synthesis of various chemical structures.
Environmental Microbiology
In the field of environmental microbiology, derivatives of halobenzoic acids, such as this compound, have been studied for their biodegradation. Alcaligenes denitrificans NTB-1, a bacterium, has been shown to metabolize compounds like 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate, indicating the ecological and bioremediation potential of these compounds (van den Tweel, Kok, & de Bont, 1987).
Luminescent and Structural Properties
In the field of material science, the effect of 4-halogenobenzoate ligands, which include compounds like this compound, on the luminescent and structural properties of lanthanide complexes has been investigated. These studies have revealed that the halogen of ligand molecules modifies the chemical environment symmetry around the lanthanide ions in the complexes, influencing their properties (Monteiro et al., 2015).
Thermodynamic Properties
The thermodynamic properties of halobenzoic acids, including this compound, are critically evaluated for their applications in various fields. Studies focus on properties like enthalpies of combustion and fusion, crucial for understanding the stability and reactivity of these compounds (Chirico et al., 2017).
Electrochemistry
Electrochemistry studies have explored the adsorption behaviors of halobenzoic acids on electrodes, offering insights into the electrochemical properties and potential applications in sensors or energy storage devices (Ikezawa, Yoshida, & Ariga, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that halogenated benzoic acids, such as this compound, are often used in the synthesis of biaryl intermediates . These intermediates can interact with various biological targets depending on their specific structures.
Mode of Action
It’s known that this compound can be used in palladium-mediated coupling reactions to form biaryl intermediates . These intermediates can then interact with their targets, causing changes in the target’s function or activity.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties can impact the bioavailability of the compound, influencing its pharmacokinetic profile.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-chloro-2-fluorobenzoic acid. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . Direct contact with the compound should be avoided, and appropriate personal protective equipment should be worn when handling it . These precautions help maintain the compound’s stability and ensure safe handling.
Properties
IUPAC Name |
4-bromo-3-chloro-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMQBAAFCDKHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-94-9 |
Source
|
Record name | 4-bromo-3-chloro-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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